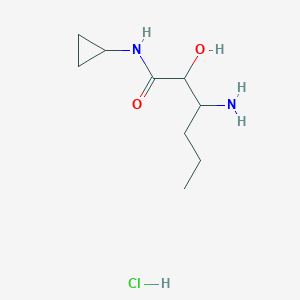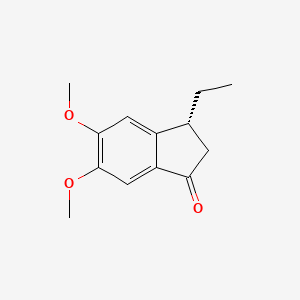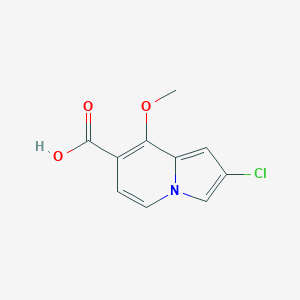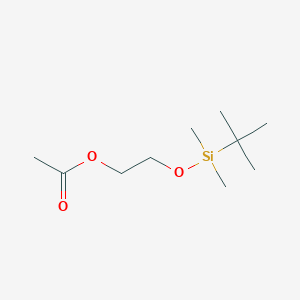
6-Chloro-9-(trimethylsilyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(trimethylsilyl)-9H-purine is a chemical compound with the molecular formula C₈H₁₂ClN₅Si. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The presence of the chloro and trimethylsilyl groups in this compound makes it unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(trimethylsilyl)-9H-purine typically involves the reaction of 6-chloropurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-(trimethylsilyl)-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the purine ring.
Hydrolysis: The major product is the hydroxyl derivative of the original compound.
Applications De Recherche Scientifique
6-Chloro-9-(trimethylsilyl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-(trimethylsilyl)-9H-purine depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting or modifying their function. The chloro and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, making it a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
9-Trimethylsilyl-9H-purine: Lacks the chloro group, which may reduce its ability to participate in substitution reactions.
6-Chloro-9H-purine: Lacks the trimethylsilyl group, similar to 6-chloropurine, but still retains the chloro group for substitution reactions.
Uniqueness
6-Chloro-9-(trimethylsilyl)-9H-purine is unique due to the presence of both the chloro and trimethylsilyl groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications .
Propriétés
Numéro CAS |
32865-86-4 |
|---|---|
Formule moléculaire |
C8H11ClN4Si |
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
(6-chloropurin-9-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClN4Si/c1-14(2,3)13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,1-3H3 |
Clé InChI |
WHJNVCIXZWGLTQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C=NC2=C1N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)

![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)



![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)

![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)


![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
